molecular formula C14H10ClN3O2S B3004397 N-(3-chloroquinoxalin-2-yl)benzenesulfonamide CAS No. 166271-34-7

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Cat. No.: B3004397
CAS No.: 166271-34-7
M. Wt: 319.76
InChI Key: NQMQRGNWHJIWHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide typically involves the reaction of 3-chloroquinoxaline with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloroquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives .

Mechanism of Action

The mechanism of action of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(2-chloroquinoxalin-3-yl)benzenesulfonamide
  • N-(3-bromoquinoxalin-2-yl)benzenesulfonamide
  • N-(3-chloroquinoxalin-2-yl)toluenesulfonamide

Comparison: N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMQRGNWHJIWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask was charged with 2,3-dichloroquinoxaline (3.5 g, 18 mmol), 85 mL of dimethylsulfoxide, benzene sulfonamide (2.8 g, 18 mmol), and cesium carbonate (5.8 g, 18 mmol). The reaction mixture was stirred under an N2 atmosphere for 15 h at 150° C., after which time, it was transferred to a separatory funnel and 100 mL of water were added. Concentrated HCl was then added in order to acidify the reaction mixture to pH<2. The aqueous layer was subsequently washed three times with 90 mL ethyl acetate. The ethyl acetate layers were then washed two times with 150 mL water, three times with 100 mL brine and then dried over sodium sulfate. The ethyl acetate was removed on a rotary-evaporator. A slurry was formed by adding ethyl acetate and dichloromethane to the dried crude product, filtration yielded N-(3-chloroquinoxalin-2-yl)benzenesulfonamide which was submitted to the next step without further purification. MS (EI) C14H10ClN3O2S: 319.9 (MH+)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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